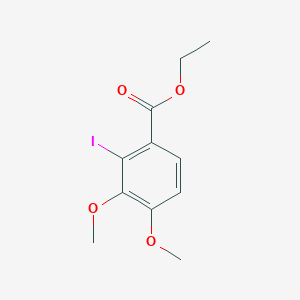![molecular formula C8H11FO2 B13009177 Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and a carboxylate ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique bicyclic structure provides distinct chemical properties that can be exploited in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl bicyclo[2.1.1]hexane-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical behavior.
Fluorobicyclo[2.1.1]hexane: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group. This combination provides distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .
Eigenschaften
Molekularformel |
C8H11FO2 |
|---|---|
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
InChI-Schlüssel |
HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C1)(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
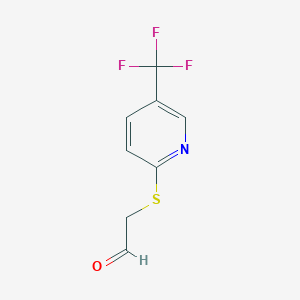
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

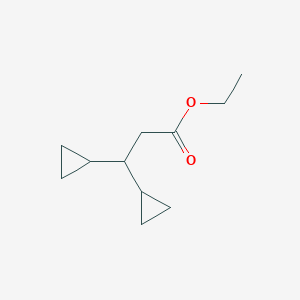
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
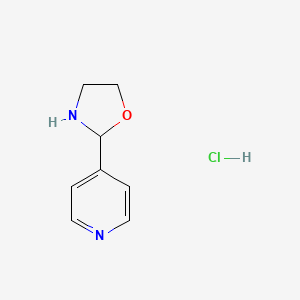


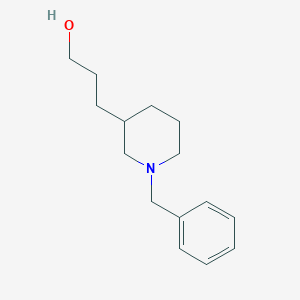
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
